4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
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Overview
Description
Compounds like “4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like acetylation, alkylation, and cyclization . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The InChI string is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information .Chemical Reactions Analysis
The chemical reactions that a compound undergoes can provide valuable information about its properties. For example, the compound might undergo reactions like chlorination or decarboxylation .Physical and Chemical Properties Analysis
Physical and chemical properties such as boiling point, melting point, density, and refractive index can be determined experimentally . These properties can provide important information about the behavior of the compound in different conditions.Scientific Research Applications
Synthesis and Molecular Docking
Researchers have developed various synthetic routes to create novel pyridine and fused pyridine derivatives, starting from specific pyridine-carbonitriles. These synthesized compounds were subjected to in silico molecular docking screenings against target proteins, revealing moderate to good binding energies. Notably, these compounds exhibited antimicrobial and antioxidant activities, suggesting potential applications in drug discovery and development processes (Flefel et al., 2018).
Histone Deacetylase Inhibition
Another area of application involves the design and biological evaluation of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), which has been identified as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. This compound shows promise as an anticancer drug, given its ability to selectively inhibit HDACs, block cancer cell proliferation, and induce apoptosis. It has entered clinical trials, highlighting its potential in cancer therapy (Zhou et al., 2008).
Photocatalytic Degradation
The photocatalytic degradation of pyridine, a component of many pesticides, over TiO2 has been studied for its environmental applications. This process results in the rapid elimination of pyridine, producing several aliphatic intermediates and demonstrating the feasibility of coupling reactions for the degradation of organic pollutants in water (Maillard-Dupuy et al., 1994).
Antimicrobial and Antioxidant Activity
The synthesis of new pyridothienopyrimidines and pyridothienotriazines has been reported, with these compounds showing significant in vitro antimicrobial activities. This research underscores the potential of such novel compounds in the development of new antimicrobial agents (Abdel-rahman et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-acetyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12(21)13-2-4-15(5-3-13)17(22)19-8-10-20-9-6-14-7-11-24-16(14)18(20)23/h2-7,9,11H,8,10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAJEGPHRJBDKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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